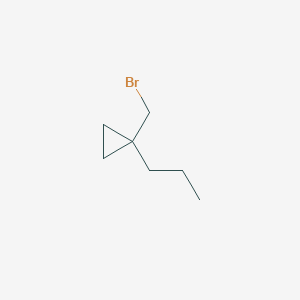
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core with an aminopyridine and a difluoromethyl group, which contribute to its distinctive chemical properties.
准备方法
The synthesis of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced through nucleophilic substitution reactions, where the pyrazolone core reacts with halogenated pyridine derivatives.
Addition of the Difluoromethyl Group: The difluoromethyl group is often introduced via nucleophilic addition reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
相似化合物的比较
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:
1-(4-Aminopyridin-2-yl)ethanone: This compound lacks the pyrazolone core and difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one:
4-Aminopyridine: This simpler compound lacks both the pyrazolone core and difluoromethyl group, making it less versatile in terms of chemical modifications and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C9H8F2N4O |
|---|---|
分子量 |
226.18 g/mol |
IUPAC 名称 |
2-(4-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H8F2N4O/c10-9(11)6-4-8(16)15(14-6)7-3-5(12)1-2-13-7/h1-3,9H,4H2,(H2,12,13) |
InChI 键 |
SHMLYDFXXRKIHG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=NC=CC(=C2)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)


![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)


![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)

![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)


